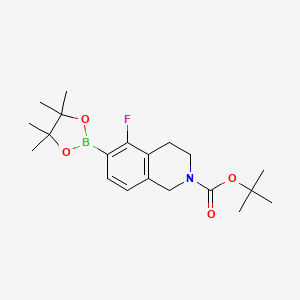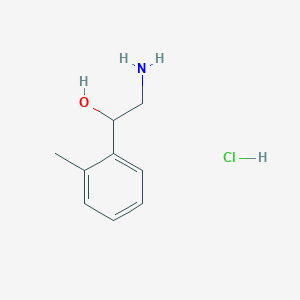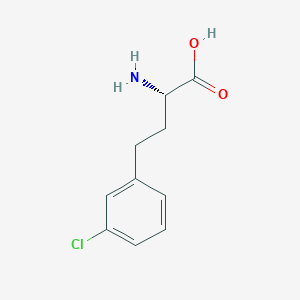
(S)-a-Amino-3-chloro-benzenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-α-Amino-3-chloro-benzenebutanoic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted benzene ring, and a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-α-Amino-3-chloro-benzenebutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and an appropriate amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-chlorobenzaldehyde and the amino acid derivative under controlled conditions.
Cyclization and Functionalization: The intermediate undergoes cyclization and further functionalization to introduce the butanoic acid chain and the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (S)-α-Amino-3-chloro-benzenebutanoic acid in high purity.
Industrial Production Methods: Industrial production of (S)-α-Amino-3-chloro-benzenebutanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-α-Amino-3-chloro-benzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-α-Amino-3-chloro-benzenebutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-α-Amino-3-chloro-benzenebutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
(S)-α-Amino-3-chloro-benzenepropanoic acid: Similar structure but with a shorter carbon chain.
(S)-α-Amino-3-bromo-benzenebutanoic acid: Similar structure but with a bromo substituent instead of chloro.
(S)-α-Amino-3-chloro-benzeneethanoic acid: Similar structure but with an ethanoic acid chain.
Propriétés
IUPAC Name |
(2S)-2-amino-4-(3-chlorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNXVGEFJHTMY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
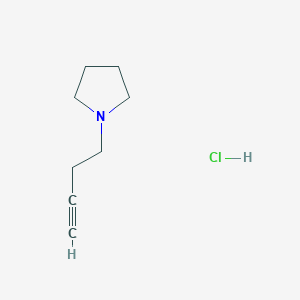





![4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl](/img/structure/B8097096.png)
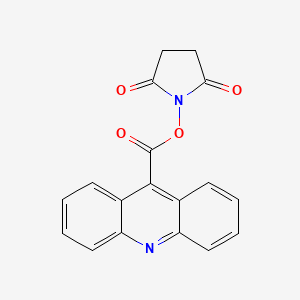

![3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)
